DL-Norvaline
Overview
Description
DL-Norvaline, also known as 2-aminopentanoic acid, is a non-proteinogenic alpha-amino acid. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. This compound is a white, water-soluble solid that has been studied for its various applications in scientific research and industry .
Mechanism of Action
Target of Action
Norvaline, an isomer of the more common amino acid valine , primarily targets two enzymes: Glycine amidinotransferase and Ornithine carbamoyltransferase . These enzymes play crucial roles in the metabolism of amino acids.
Mode of Action
It is known to inhibit the enzyme arginase, leading to increased arginine levels and enhanced nitric oxide production . This inhibition can lead to various changes in cellular activity and function.
Biochemical Pathways
Norvaline is involved in the branched-chain amino acid metabolism . It is synthesized as a byproduct in this pathway, particularly under conditions of oxygen limitation . The biosynthesis of norvaline is enhanced under anaerobic conditions, which is a surprising demonstration of the indirect biochemical and metabolic consequences of the planetary transition to a highly oxidizing environment .
Result of Action
Norvaline has been shown to improve blood flow and muscle pumps during workouts, enhance nutrient delivery to muscles for better performance and recovery, and support cardiovascular health . It has also been suggested for use in the treatment of Alzheimer’s disease , where it appears to interfere with the pathogenesis of the disease .
Action Environment
The action of Norvaline can be influenced by environmental factors. For instance, the biosynthesis of norvaline is enhanced under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the oxygen levels in its environment.
Biochemical Analysis
Biochemical Properties
Norvaline plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It is synthesized through the action of branched-chain amino acid aminotransferase (BCAT), which catalyzes the transamination of α-keto acids . Norvaline can interact with enzymes such as leucyl-tRNA synthase, leading to the formation of norvalyl-tRNA, which can be mistakenly incorporated into proteins . This interaction highlights the enzyme’s low substrate specificity and the potential for norvaline to disrupt normal protein synthesis.
Cellular Effects
Norvaline has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, norvaline can influence cell proliferation and metabolism . It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. The presence of norvaline can result in the accumulation of pyruvate and other metabolic intermediates, which can impact cellular energy production and overall metabolic flux .
Molecular Mechanism
At the molecular level, norvaline exerts its effects through several mechanisms. One key mechanism is the inhibition of arginase, an enzyme involved in the urea cycle . By inhibiting arginase, norvaline can increase the availability of arginine, which is a precursor for the synthesis of nitric oxide, a critical signaling molecule. Additionally, norvaline can be incorporated into proteins in place of leucine, potentially altering protein structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of norvaline can change over time. Norvaline is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to norvaline has been shown to affect cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important for understanding the potential long-term impacts of norvaline on cellular health.
Dosage Effects in Animal Models
The effects of norvaline vary with different dosages in animal models. At low doses, norvaline can have beneficial effects, such as enhancing nitric oxide production and improving vascular function . At high doses, norvaline can exhibit toxic effects, including disruptions in amino acid metabolism and potential cytotoxicity. These dosage-dependent effects highlight the importance of careful dosing in experimental studies involving norvaline.
Metabolic Pathways
Norvaline is involved in several metabolic pathways, particularly those related to branched-chain amino acid metabolism. It is synthesized from α-keto acids through the action of BCAT and can be further metabolized by other enzymes . Norvaline can also affect metabolic flux by altering the levels of key metabolites, such as pyruvate and α-ketoglutarate . These changes can impact overall cellular metabolism and energy production.
Transport and Distribution
Within cells, norvaline is transported and distributed through various mechanisms. It can be taken up by amino acid transporters and distributed to different cellular compartments . Norvaline can also interact with binding proteins, which can influence its localization and accumulation within cells. Understanding these transport and distribution mechanisms is crucial for elucidating the cellular effects of norvaline.
Subcellular Localization
Norvaline’s subcellular localization can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and metabolic pathways . Post-translational modifications and targeting signals can direct norvaline to specific cellular compartments, influencing its role in cellular processes. These localization patterns are important for understanding the biochemical and cellular effects of norvaline.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Norvaline can be synthesized using valeric acid as the raw material. The process involves acyl chlorination and alpha-position bromination in one-pot, followed by ammoniation and resolution of this compound . The yields of these steps are relatively high, making this method efficient for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of biologic enzyme methods has been explored, but these are not typically used for industrial production due to high costs and low yields .
Chemical Reactions Analysis
Types of Reactions: DL-Norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
DL-Norvaline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- DL-Norleucine
- DL-2-Aminobutyric acid
- L-Leucine
- L-Ornithine monohydrochloride
DL-Norvaline’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
2-aminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862403 | |
Record name | (+-)-Norvaline | |
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Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | DL-Norvaline | |
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CAS No. |
760-78-1, 6600-40-4 | |
Record name | (±)-Norvaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |
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Record name | (+-)-Norvaline | |
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Record name | norvaline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |
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Record name | DL-NORVALINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |
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Record name | Norvaline | |
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Record name | (+-)-Norvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
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Record name | DL-norvaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |
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Record name | NORVALINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |
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Retrosynthesis Analysis
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Strategy Settings
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